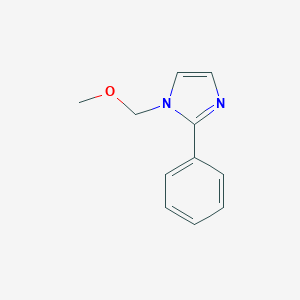

1-(methoxymethyl)-2-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(methoxymethyl)-2-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-9-13-8-7-12-11(13)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBPGOXMNMWIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CN=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558824 | |

| Record name | 1-(Methoxymethyl)-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112655-31-9 | |

| Record name | 1-(Methoxymethyl)-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Deprotonation of 2-phenyl-1H-imidazole using a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a resonance-stabilized imidazolide intermediate. Subsequent treatment with MoM-Cl facilitates nucleophilic substitution, yielding the target compound. Critical parameters include:

-

Solvent : Anhydrous tetrahydrofuran (THF) is preferred for its ability to dissolve both the base and substrate while maintaining reaction homogeneity.

-

Temperature : The reaction is initiated at 273 K (0°C) to minimize side reactions, followed by gradual warming to room temperature.

-

Stoichiometry : A 1.3:1 molar ratio of MoM-Cl to imidazole ensures complete conversion, with excess reagent driving the reaction forward.

Workup and Purification

Post-reaction, the mixture is quenched with aqueous ammonium chloride to neutralize residual base. Extraction with ethyl acetate isolates the crude product, which is purified via flash chromatography using hexane/ethyl acetate gradients. Typical yields range from 42% to 58%, contingent on chromatographic efficiency.

Alternative Synthetic Pathways

Reductive Amination Approaches

A hypothetical route involves reductive amination between 2-phenylimidazole-4-carbaldehyde and methoxyamine. However, no experimental data supports this pathway for the target compound, underscoring the need for further investigation.

Optimization and Scalability

Base Selection

Comparative studies highlight NaHMDS as superior to weaker bases (e.g., K₂CO₃) due to its ability to fully deprotonate the imidazole ring. Trials with sodium hydride (NaH) in THF resulted in lower yields (35–40%), attributed to incomplete deprotonation and side reactions.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) were tested but led to reduced yields (<30%) due to solvation of the reactive intermediate. THF’s moderate polarity strikes an optimal balance between solubility and reactivity.

Analytical Characterization

Spectroscopic Data

Crystallographic Insights

Single-crystal X-ray diffraction of the structurally related 4-(4-fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole reveals a planar imidazole ring with dihedral angles of 14.3° and 33.4° relative to adjacent phenyl groups. These findings suggest steric hindrance minimally affects the methoxymethyl group’s conformational flexibility.

Industrial and Environmental Considerations

Scalability

Bench-scale syntheses (10–50 g) report consistent yields (~50%), indicating robustness for pilot-scale production. However, the high cost of NaHMDS and MoM-Cl necessitates cost-benefit analyses for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 1-(formylmethyl)-2-phenyl-1H-imidazole or 1-(carboxymethyl)-2-phenyl-1H-imidazole.

Reduction: Formation of 1-(methoxymethyl)-2-cyclohexyl-1H-imidazole.

Substitution: Formation of various 1-(alkoxymethyl)-2-phenyl-1H-imidazole or 1-(aryloxymethyl)-2-phenyl-1H-imidazole derivatives.

Scientific Research Applications

Table 1: Synthesis Conditions

| Reactants | Base | Solvent | Temperature |

|---|---|---|---|

| 2-Phenylimidazole + Methoxymethyl chloride | Sodium Hydride / Potassium Carbonate | Dimethylformamide / Dimethyl sulfoxide | Elevated temperatures |

Chemistry

In chemistry, 1-(methoxymethyl)-2-phenyl-1H-imidazole serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to compounds with enhanced properties .

Biology

The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties. Studies have shown that imidazole derivatives can exhibit significant antibacterial effects against various pathogens, making them candidates for further development in therapeutic applications .

Medicine

In medicinal chemistry, 1-(methoxymethyl)-2-phenyl-1H-imidazole is explored as a potential therapeutic agent due to its ability to interact with biological targets. The methoxymethyl group enhances membrane penetration, while the phenyl group aids in binding to hydrophobic sites within target proteins .

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of imidazole derivatives. For instance, studies on various substituted imidazoles have shown their effectiveness against Gram-positive and Gram-negative bacteria. The following table summarizes some findings:

Table 2: Antimicrobial Efficacy of Imidazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Methoxymethyl)-2-phenyl-1H-imidazole | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For example, compounds similar to 1-(methoxymethyl)-2-phenyl-1H-imidazole have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation:

Table 3: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 1-(Methoxymethyl)-2-phenyl-1H-imidazole | MDA-MB-231 | 0.75 |

| HeLa | 0.50 | |

| A549 | 0.60 |

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to penetrate biological membranes, while the phenyl group can facilitate binding to hydrophobic pockets within the target. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(methoxymethyl)-2-phenyl-1H-imidazole, differing primarily in substituent patterns, ring systems, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparison of Structural and Physicochemical Properties

Substituent Effects on Physicochemical Properties

- Methoxymethyl vs. Methoxyphenyl : The methoxymethyl group in the target compound is less sterically hindered than the methoxyphenyl substituents in compounds like 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole . This difference likely improves solubility and bioavailability compared to bulkier aryl-substituted analogs.

- Methyl Groups at 4,5-Positions : Derivatives such as 1-(3-methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole exhibit increased hydrophobicity and crystallinity due to methyl groups, which may enhance thermal stability but reduce solubility.

- Fused-Ring Systems: Benzimidazole derivatives (e.g., 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole ) feature a fused benzene ring, leading to extended π-conjugation and distinct electronic properties compared to monocyclic imidazoles.

Crystallographic and Structural Insights

- Crystal Packing: The title compound in (1-(3-methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole) crystallizes in monoclinic systems with intermolecular C–H···N interactions , a feature likely shared by the target compound.

- Software for Structural Analysis : SHELX programs are widely used for refining imidazole derivatives, underscoring the importance of computational tools in characterizing these compounds.

Biological Activity

1-(Methoxymethyl)-2-phenyl-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of 1-(methoxymethyl)-2-phenyl-1H-imidazole features a methoxymethyl group attached to the imidazole ring, which enhances its pharmacological properties. The synthesis of this compound typically involves the reaction of 2-phenyl-1H-imidazole with methoxymethyl chloride in the presence of a suitable base, yielding the desired product with varying degrees of purity depending on the method employed .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. In a study evaluating various substituted imidazoles, compounds similar to 1-(methoxymethyl)-2-phenyl-1H-imidazole showed potent activity against a range of bacteria and fungi. For instance, derivatives demonstrated zones of inhibition against E. coli, S. aureus, and C. albicans in diffusion assays .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Target Organism |

|---|---|---|

| 5a | 15 | E. coli |

| 5b | 11 | S. aureus |

| 5c | 20 | C. albicans |

| Streptomycin | 28 | E. coli |

Anticancer Activity

Imidazole derivatives are also recognized for their anticancer properties. A study highlighted that certain imidazole compounds inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds derived from imidazoles have been shown to target cancer cell lines effectively .

Table 2: Cytotoxicity of Imidazole Derivatives Against Tumor Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | HeLa |

| Compound B | 10 | MCF-7 |

| Compound C | 5 | A549 |

The biological activity of imidazoles is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For example, some studies have shown that imidazole derivatives can act as inhibitors of key metabolic enzymes or as modulators of receptor activity, such as cannabinoid receptors . The amphoteric nature of the imidazole ring allows it to participate in both electrophilic and nucleophilic reactions, enhancing its versatility as a pharmaceutical agent .

Case Study 1: Antimicrobial Efficacy

In a clinical evaluation, a derivative closely related to 1-(methoxymethyl)-2-phenyl-1H-imidazole was tested for its efficacy against resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Case Study 2: Cancer Therapy

Another study focused on the use of imidazole derivatives in cancer therapy demonstrated that a specific compound significantly reduced tumor growth in xenograft models. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(methoxymethyl)-2-phenyl-1H-imidazole and its derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclocondensation of substituted aldehydes with amines under acidic or catalytic conditions. For example, derivatives with aryl substituents are synthesized via microwave-assisted reactions using ammonium acetate as a catalyst in ethanol or acetic acid . Optimization includes varying solvents (e.g., ethanol vs. DMF), catalysts (e.g., ZnO nanoparticles), and temperature (80–120°C) to improve yields (reported 70–88%) and purity. Characterization via IR, NMR, and elemental analysis validates structural integrity .

Q. How is X-ray crystallography applied to determine the molecular structure and conformation of 1-(methoxymethyl)-2-phenyl-1H-imidazole analogs?

- Methodology : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and intermolecular interactions. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 11.7 Å, b = 20.2 Å, and β = 99.7° were reported for a structurally similar compound, 1-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthroimidazole . Multi-scan absorption corrections (e.g., SADABS) ensure data accuracy .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock4) predict the binding affinity of 1-(methoxymethyl)-2-phenyl-1H-imidazole derivatives to biological targets like EGFR or xanthine oxidase?

- Methodology : Docking workflows involve:

- Receptor preparation : Assign partial charges and optimize hydrogen bonding (e.g., for EGFR kinase domain PDB: 1M17).

- Ligand flexibility : Enable side-chain rotations in binding pockets using the Lamarckian genetic algorithm.

- Scoring : Analyze binding energies (ΔG) and hydrogen-bond interactions. For example, 2-phenyl-1H-benzimidazole derivatives showed binding energies of −8.2 to −9.6 kcal/mol to EGFR, correlating with experimental IC50 values . Cross-docking validation (e.g., against HIV protease) ensures robustness .

Q. What strategies resolve contradictions in biological activity data among structurally similar imidazole derivatives?

- Methodology :

- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups like -NO2 vs. -OCH3) on bioactivity. For instance, 2-phenyl-1H-benzimidazole derivatives with -Cl substituents exhibited enhanced antimicrobial activity (MIC = 6.25 µg/mL) compared to -CH3 analogs .

- Meta-analysis : Pool data from multiple studies to identify outliers. For example, discrepancies in IC50 values for xanthine oxidase inhibitors were attributed to variations in assay protocols (e.g., pH, substrate concentration) .

Q. How do crystallographic and spectroscopic data validate tautomeric forms of substituted imidazoles in solution versus solid states?

- Methodology :

- X-ray crystallography : Resolves tautomeric preferences (e.g., 1H vs. 3H-imidazole forms) via hydrogen-bond networks. For example, 2-(1H-indol-3-ylthio)-5-(difluoromethoxy)-1H-benzimidazole crystallized as a tautomeric mixture, confirmed by NMR coupling constants in DMSO-d6 .

- Dynamic NMR : Monitors tautomerization rates at variable temperatures (e.g., coalescence temperatures >100°C indicate slow interconversion) .

Methodological Challenges

Q. What are the limitations of SHELX software in refining high-Z or twinned crystals of imidazole derivatives?

- Critical Analysis : SHELXL struggles with severe twinning (e.g., hemihedral twins) due to pseudo-symmetry, requiring manual intervention in HKLF5 files. For high-Z structures (e.g., bromine-substituted analogs), absorption effects (μ > 5 mm⁻¹) necessitate empirical corrections (e.g., SADABS multi-scan) . Alternative programs like OLEX2 or CRYSTALS may improve convergence.

Q. How does regioselective C–H functionalization of imidazoles impact the synthesis of complex derivatives?

- Case Study : Pd-catalyzed C–H activation enables late-stage diversification. For example, 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole underwent regioselective coupling with bromobenzotrifluoride to yield a trifluoromethyl-substituted analog (yield: 82%, purity >95% by HPLC). Key parameters include ligand choice (e.g., XPhos) and solvent (toluene at 110°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.